
Manganese(II) icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II) icosanoate is a coordination compound where manganese is in the +2 oxidation state, and it is coordinated with icosanoate ligands Icosanoate is a long-chain fatty acid with 20 carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(II) icosanoate can be synthesized through the reaction of manganese(II) salts with icosanoic acid. A common method involves dissolving manganese(II) chloride in an appropriate solvent and then adding icosanoic acid under stirring conditions. The reaction mixture is typically heated to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and efficient purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(II) icosanoate can undergo various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands in the this compound complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using different carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes with different ligands.
Substitution: New manganese(II) complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Manganese(II) icosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of advanced materials, such as coatings and nanocomposites.
Mecanismo De Acción
The mechanism of action of manganese(II) icosanoate involves its ability to coordinate with various substrates and facilitate chemical reactions. The manganese center can undergo redox changes, enabling it to participate in oxidation-reduction reactions. The long-chain icosanoate ligands provide stability and influence the solubility and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) chloride
- Manganese(II) acetate
- Manganese(II) stearate
Comparison
Manganese(II) icosanoate is unique due to its long-chain fatty acid ligand, which imparts distinct properties compared to other manganese(II) compounds. For example, manganese(II) chloride is highly soluble in water, while this compound is more hydrophobic due to the long carbon chain. This difference in solubility and hydrophobicity can influence the compound’s applications and reactivity.
Propiedades
Fórmula molecular |
C40H78MnO4 |
|---|---|
Peso molecular |
678.0 g/mol |
Nombre IUPAC |
icosanoate;manganese(2+) |
InChI |
InChI=1S/2C20H40O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
DZJRGKLAFZCLFS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


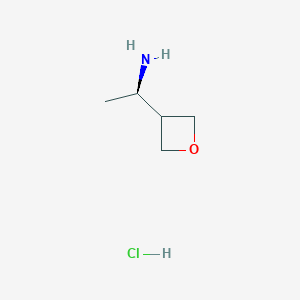
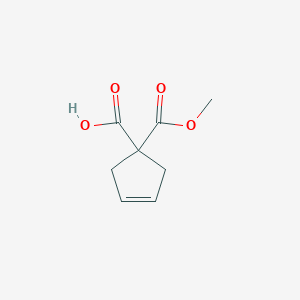
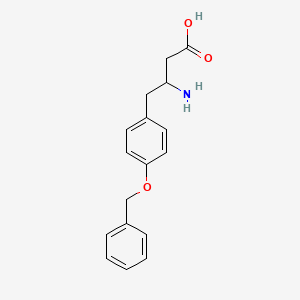
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
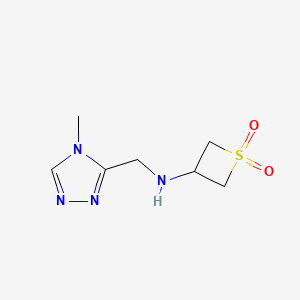
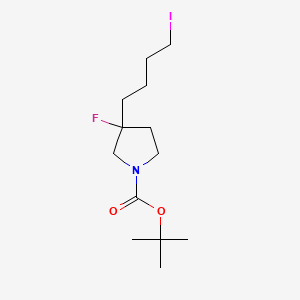
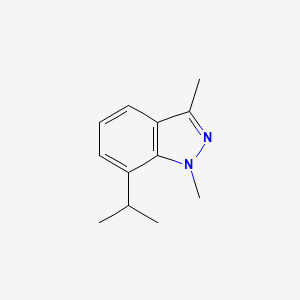
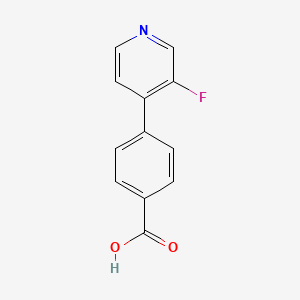
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
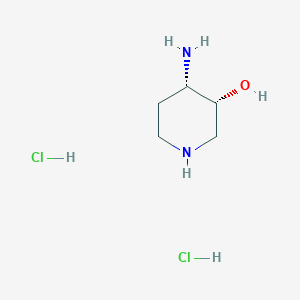
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
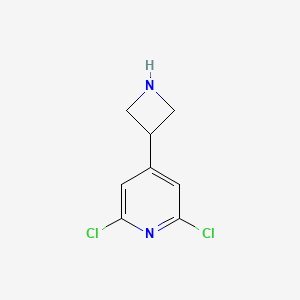
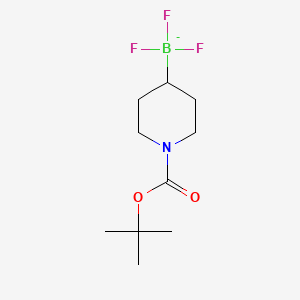
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
